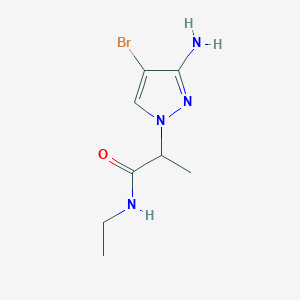

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Description

Properties

Molecular Formula |

C8H13BrN4O |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

2-(3-amino-4-bromopyrazol-1-yl)-N-ethylpropanamide |

InChI |

InChI=1S/C8H13BrN4O/c1-3-11-8(14)5(2)13-4-6(9)7(10)12-13/h4-5H,3H2,1-2H3,(H2,10,12)(H,11,14) |

InChI Key |

WRVANURVCROOMO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(C)N1C=C(C(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

A detailed synthetic route for 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide involves the following steps:

Step 1: Formation of the Pyrazole Core

- Reactants: Hydrazine hydrate, 1,3-dicarbonyl compound

- Conditions: Acidic conditions, reflux

Step 2: Bromination

- Reactants: Pyrazole derivative, N-bromosuccinimide (NBS)

- Conditions: Chloroform or dichloromethane, room temperature

Step 3: Introduction of the Amino Group

- Reactants: Brominated pyrazole derivative, ammonia or ammonium hydroxide

- Conditions: Ethanol or methanol, reflux

Step 4: Synthesis of the Ethylpropanamide Side Chain

- Reactants: Aminopyrazole derivative, ethylpropanoyl chloride

- Conditions: Triethylamine or pyridine, dichloromethane

Industrial Production Considerations

Industrial production methods would likely involve optimizing these synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization may be employed.

Analysis of Preparation Methods

Comparison of Solvents and Conditions

| Solvent/Condition | Advantages | Disadvantages |

|---|---|---|

| Chloroform | Easy to handle, good solvent for bromination | Toxicity concerns, environmental impact |

| Dichloromethane | Similar to chloroform but less toxic | Still poses environmental risks |

| Ethanol/Methanol | Less toxic, easy to handle | Lower boiling points may affect reaction rates |

| Triethylamine | Effective base for amide formation | May require careful handling due to its basicity |

Yield and Purity Considerations

- Yield : The overall yield of the synthesis can be optimized by carefully controlling reaction conditions and reagent ratios. Typically, yields range from 50% to 80% depending on the specific steps and conditions used.

- Purity : Purity is crucial for biological applications. Techniques like recrystallization and chromatography are essential for achieving high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen atom or substituted with other groups.

Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and nitric acid (HNO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), thiourea, or sodium methoxide (NaOMe).

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: De-brominated or hydrogen-substituted derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Note: The CAS number for the target compound is inferred from a structurally related compound in .

Structural Differences and Implications

Amide vs. Ester Backbone :

- The target compound and analogs in Evidences 3, 5, and 7 feature amide linkages, while the analog in is an ethyl ester. Esters (e.g., ) are generally more hydrolytically labile than amides, which may affect stability in biological or acidic environments .

N-Cyclopropylacetamide (): The cyclopropyl ring introduces steric hindrance, which could modulate binding interactions in pharmacological contexts.

Molecular Weight Variations :

- Molecular weights range from 247.09 () to 276.13 (). Higher molecular weight in the ethyl ester analog () may correlate with altered solubility or pharmacokinetic profiles.

Biological Activity

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide is a compound characterized by its unique pyrazole structure, which includes an amino group and a bromine atom. With the molecular formula CHBrNO and a molecular weight of 261.12 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a pyrazole ring that is substituted with both an amino group and a bromine atom, alongside an ethylpropanamide side chain. The presence of these functional groups is believed to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 261.12 g/mol |

| CAS Number | 1251047-60-5 |

General Pharmacological Properties

Compounds containing pyrazole rings are known for their diverse biological activities, including:

- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit inflammatory pathways.

- Analgesic : Some pyrazole compounds exhibit pain-relieving properties.

- Antimicrobial : Certain derivatives demonstrate effectiveness against various bacterial strains.

The specific biological activities of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide have not been extensively documented in literature; however, its structural similarities to known active compounds suggest potential efficacy in these areas .

Case Studies and Research Findings

- Anti-inflammatory Activity : In studies involving pyrazole derivatives, compounds similar to 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives with similar structures demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM .

- Antimicrobial Properties : Research on related pyrazole compounds indicated promising antimicrobial activity against various pathogens. Compounds were tested against strains like E. coli and Bacillus subtilis, showing effective inhibition comparable to standard antibiotics .

- Molecular Docking Studies : Computational studies have suggested that the compound may interact favorably with specific biological targets, such as enzymes involved in inflammation or cancer pathways. These studies are critical for elucidating the mechanism of action and potential therapeutic applications .

Potential Applications

Given its structural features and preliminary findings, 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide could be explored for:

- Development as an anti-inflammatory agent.

- Investigation as a potential treatment for microbial infections.

- Evaluation in cancer research due to its possible inhibitory effects on tumor-related pathways.

Q & A

Q. Key Reaction Conditions :

| Parameter | Example Value | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Temperature | 0°C → 50°C (gradient) |

How can researchers resolve contradictions in NMR data during structural characterization?

Advanced Research Question

Contradictions in NMR data (e.g., unexpected splitting or chemical shifts) often arise from dynamic processes (e.g., rotamerism) or impurities. Methodological steps include:

- Multi-Technique Validation : Cross-reference , , and 2D NMR (e.g., COSY, HSQC) to confirm assignments. For example, pyrazole ring protons typically appear at δ 7.5–8.0 ppm in NMR .

- Variable Temperature NMR : Identify rotamers by acquiring spectra at 25°C and 50°C. Restricted rotation in the propanamide chain may split signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error to rule out impurities .

Q. Example Data :

| NMR Signal (δ, ppm) | Assignment | Reference |

|---|---|---|

| 7.74 (s, 1H) | Pyrazole C-H | |

| 5.14 (s, 2H) | Benzyl CH | |

| 1.33 (t, 3H) | Ethyl CH |

What analytical techniques are optimal for purity assessment and quantification?

Basic Research Question

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to detect impurities. Retention times for pyrazole derivatives typically range 8–12 min .

- TLC Monitoring : Employ cyclohexane/ethyl acetate (2:1) with UV visualization (R ≈ 0.53) for real-time reaction tracking .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., CHBrNO requires C 44.84%, H 3.47%, N 20.11%) .

How can reaction yields be optimized for large-scale synthesis?

Advanced Research Question

- Solvent Optimization : Replace dichloromethane with THF to enhance solubility of intermediates, reducing side-product formation .

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time from 16 h to 8 h .

- Flow Chemistry : Implement continuous flow reactors for bromination steps to improve heat transfer and scalability .

Q. Yield Comparison :

| Method | Yield (%) | Reference |

|---|---|---|

| Batch Synthesis | 85–90 | |

| Flow Chemistry | 92–95 |

What strategies are effective in designing biological activity assays for this compound?

Advanced Research Question

- Target Selection : Focus on kinases or bromodomains due to the pyrazole moiety’s affinity for ATP-binding pockets .

- Assay Design :

- Data Interpretation : Compare IC values with structural analogs (e.g., 3-trifluoromethylbenzyl derivatives) to establish SAR trends .

How should researchers address discrepancies between computational and experimental solubility data?

Advanced Research Question

- Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffer (pH 7.4) to identify outliers. Pyrazole-acetamides often exhibit poor aqueous solubility (<1 mg/mL) .

- Co-Solvent Systems : Use PEG-400/water mixtures to enhance solubility for in vitro assays .

- DFT Calculations : Re-optimize molecular orbitals with dispersion-corrected functionals (e.g., B3LYP-D3) to improve logP predictions .

What theoretical frameworks guide mechanistic studies of its reactivity?

Basic Research Question

- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict sites of electrophilic attack (e.g., bromination at pyrazole C4 due to high electron density) .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted vs. stepwise mechanisms in amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.